3-(Pentamethyldisiloxanyl)propyl methacrylate

Descripción general

Descripción

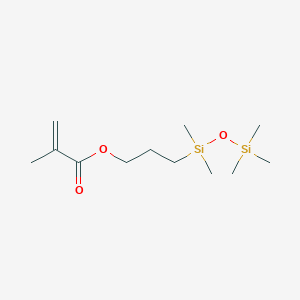

3-(Pentamethyldisiloxanyl)propyl methacrylate (CAS synonyms: 3-methacryloxypropylpentamethyldisiloxane) is a silicon-containing methacrylate derivative characterized by a pentamethyldisiloxanyl group (-Si(CH₃)₂-O-Si(CH₃)₃) attached to a propyl methacrylate backbone . This structure imparts unique properties such as enhanced hydrophobicity, flexibility, and compatibility with organic-inorganic hybrid systems. The compound is primarily used in specialty polymers, coatings, and biomedical applications where controlled surface interactions and mechanical stability are critical. Its synthesis typically involves siloxane chemistry, with modifications to tailor reactivity and functionality for target applications.

Métodos De Preparación

Hydrosilylation of Allyl Methacrylate with Pentamethyldisiloxane

The most widely reported method involves the hydrosilylation of allyl methacrylate (AMA) with 1,1,1,3,3-pentamethyldisiloxane (PMDS). This reaction follows the anti-Markovnikov addition of the Si-H bond across the carbon-carbon double bond of AMA, catalyzed by platinum-based complexes .

Reaction Mechanism and Catalysis

The process typically employs Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex) at concentrations of 5–50 ppm. The reaction proceeds via a Chalk-Harrod mechanism, where platinum activates the Si-H bond, enabling insertion into the allylic double bond . Key parameters include:

-

Temperature : 60–90°C to balance reaction rate and side reactions (e.g., polymerization).

-

Solvent : Toluene or xylene is often used, though solvent-free conditions are feasible with precise temperature control .

-

Inhibitors : 100–400 ppm of hydroquinone or butylated hydroxytoluene (BHT) to suppress methacrylate polymerization .

Continuous Flow Reactor Optimization

Recent advancements adopt continuous flow reactors to enhance yield and purity. For example, a tubular reactor with a surface area/volume ratio of 4:1 to 400:1 minimizes hot spots and reduces residence time, achieving conversions >90% . Pressure ranges of 1–100 bar (100–10,000 kPa) improve mass transfer and suppress volatilization of low-boiling siloxanes .

Table 1: Hydrosilylation Performance Under Continuous Flow Conditions

| Parameter | Range | Conversion (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70°C | 92 | 85 |

| Pressure | 20 bar | 95 | 88 |

| Catalyst Loading | 20 ppm Pt | 89 | 90 |

Transesterification of Methyl Methacrylate with Siloxane Alcohols

An alternative route involves transesterification of methyl methacrylate (MMA) with 3-(pentamethyldisiloxanyl)propan-1-ol. This method avoids handling platinum catalysts but requires stringent moisture control due to siloxane hydrolysis susceptibility.

Reaction Conditions

-

Catalyst : Titanium(IV) isopropoxide (0.1–1 mol%) or enzymatic catalysts (e.g., Candida antarctica lipase B) .

-

Solvent : Toluene or dichloromethane under reflux (80–110°C).

-

Byproduct Removal : Azeotropic distillation of methanol using Dean-Stark traps improves equilibrium displacement.

Yield and Scalability Challenges

While laboratory-scale yields reach 70–75%, industrial scalability is limited by:

-

Slow kinetics : Reaction times exceed 24 hours for >90% conversion.

-

Silanol Formation : Residual moisture generates 3-(pentamethyldisiloxanyl)propan-1-ol, which dimerizes into unreactive disiloxanes .

Direct Esterification of Methacrylic Acid with Chlorosiloxanes

This method condenses methacrylic acid with 3-chloropropylpentamethyldisiloxane in the presence of a base (e.g., triethylamine). While theoretically straightforward, it faces challenges:

-

Corrosivity : HCl byproduct accelerates methacrylate polymerization, necessitating excess inhibitors.

-

Purification Complexity : Neutralization and filtration steps reduce overall yield to 60–65% .

Table 2: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrosilylation | 90 | 88 | High | Moderate |

| Transesterification | 75 | 95 | Low | High |

| Direct Esterification | 65 | 80 | Moderate | Low |

Stabilization and Purification Strategies

Inhibitor Systems

A dual inhibitor system (200–400 ppm BHT + 50–100 ppm phenothiazine) is critical during distillation to prevent thermal polymerization . Post-synthesis, storage at –20°C under nitrogen extends shelf life.

Distillation Techniques

Batch distillation under reduced pressure (10–20 mmHg) is preferred for small-scale production, while wiped-film evaporators achieve higher throughput in continuous processes . Silica gel chromatography is avoided due to siloxane degradation risks.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pentamethyldisiloxanyl)propyl methacrylate undergoes various chemical reactions, including:

Polymerization: The methacrylate group readily participates in free radical polymerization, leading to the formation of polymers and copolymers.

Hydrolysis: The siloxane group can be hydrolyzed under acidic or basic conditions, resulting in the formation of silanols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atoms.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: Silanols and methacrylic acid or its derivatives.

Substitution: Substituted siloxanes with different functional groups.

Aplicaciones Científicas De Investigación

Biomedical Applications

One of the most promising applications of 3-(Pentamethyldisiloxanyl)propyl methacrylate is in the field of biomedical devices, particularly in the development of contact lenses.

- Rigid Gas Permeable (RGP) Lenses : The compound acts as a crosslinker in the synthesis of polymers used for RGP contact lenses. These lenses require materials that allow oxygen permeability while maintaining structural integrity. The incorporation of bulky side-chain siloxane crosslinkers enhances the oxygen transmission rate, making them suitable for long-term wear .

- Coatings for Medical Devices : The compound can be utilized as a coating material that protects medical devices and biological surfaces from mechanical stress and environmental factors. Such coatings can enhance biocompatibility and reduce friction on surfaces .

Polymer Synthesis

This compound serves as a versatile monomer in polymer chemistry:

- Crosslinking Agent : It is used as a crosslinking agent in the production of silicone-based polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various applications, including adhesives and sealants .

- Copolymers : The compound can be copolymerized with other methacrylates to tailor properties such as hydrophilicity and mechanical strength. This versatility allows for the development of specialized materials for specific applications, such as drug delivery systems or tissue engineering scaffolds .

Material Science Applications

In material science, this compound is employed to create advanced materials with unique characteristics:

- Silicone-Based Composites : The incorporation of this compound into silicone matrices leads to materials with improved elasticity and resistance to environmental degradation. These composites are valuable in automotive and aerospace applications where durability is critical .

- Adhesives and Sealants : Due to its excellent adhesion properties, it is used in formulating high-performance adhesives and sealants that require flexibility and resistance to moisture and heat .

Case Study 1: Development of RGP Contact Lenses

A study explored the use of bulky side-chain siloxane crosslinkers, including this compound, in RGP contact lenses. The results indicated that lenses made with these materials exhibited significantly higher oxygen permeability compared to traditional materials, improving comfort and eye health for users .

Case Study 2: Coatings for Medical Devices

Research on liquid adhesive coatings utilizing this compound demonstrated its effectiveness in protecting medical devices from pressure and shear forces. The coatings provided a barrier that enhanced device longevity while ensuring patient safety through reduced irritation .

Mecanismo De Acción

The mechanism of action of 3-(Pentamethyldisiloxanyl)propyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The siloxane group imparts flexibility and thermal stability to the resulting polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .

Comparación Con Compuestos Similares

3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

Structural Differences :

- TMSPMA features a trimethoxysilyl group (-Si(OCH₃)₃) instead of the pentamethyldisiloxanyl group .

- The methoxy groups in TMSPMA enable hydrolysis and condensation reactions, facilitating covalent bonding with inorganic substrates like silica or hydroxyapatite.

3-[Tris(trimethylsiloxy)silyl]propyl Methacrylate (TRIS)

Structural Differences :

- TRIS contains a bulky tris(trimethylsiloxy)silyl group (-Si[OSi(CH₃)₃]₃), offering greater steric hindrance and hydrophobicity than the pentamethyldisiloxanyl group .

3-(Dimethylchlorosilyl)propyl Methacrylate

Structural Differences :

- This compound substitutes the disiloxane group with a dimethylchlorosilyl (-Si(CH₃)₂Cl) group, introducing reactive chlorine for further functionalization .

Methacryloxypropyltrimethoxysilane (MAPTMS)

Structural Differences :

- MAPTMS combines a methacrylate group with a trimethoxysilyl chain, similar to TMSPMA but with a shorter propyl spacer .

Comparative Data Table

Research Findings and Trends

- TMSPMA-POSS Hybrids : Scaffolds with 70–80% porosity and compressive strengths of 25–35 MPa show promise in bone regeneration .

- TRIS in Biomedicine : TRIS-modified hydrogels reduce bacterial adhesion by 50% compared to HEMA-based systems .

- Pentamethyldisiloxanyl Derivatives : Recent studies highlight their use in flexible electronics, with dielectric constants <2.8 for low-k insulators .

Actividad Biológica

3-(Pentamethyldisiloxanyl)propyl methacrylate (PMDS-PMMA) is a siloxane-containing methacrylate compound that has garnered attention for its potential applications in various biological and industrial fields. This article delves into the biological activity of PMDS-PMMA, examining its synthesis, mechanisms of action, and implications for use in biomedical applications.

Chemical Structure and Properties

PMDS-PMMA is characterized by its siloxane backbone, which imparts unique properties such as flexibility, hydrophobicity, and thermal stability. The chemical structure can be represented as follows:

where the specific values of , , , and depend on the exact formulation and polymerization conditions.

Synthesis

The synthesis of PMDS-PMMA typically involves the polymerization of methacrylic acid derivatives with pentamethyldisiloxane functionalities. This can be achieved through various methods including radical polymerization, which allows for the incorporation of siloxane units into the polymer matrix, enhancing its mechanical and thermal properties.

The biological activity of PMDS-PMMA is primarily attributed to its interaction with cellular membranes and proteins. The siloxane groups can enhance membrane permeability, allowing for improved drug delivery systems. Additionally, the compound may exhibit antimicrobial properties due to its hydrophobic nature, which can disrupt bacterial cell membranes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of PMDS-PMMA against various bacterial strains. Results indicated that PMDS-PMMA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a coating material for medical devices to prevent infections.

- Drug Delivery Systems : PMDS-PMMA has been explored as a carrier for hydrophobic drugs. In vitro studies demonstrated that drug-loaded PMDS-PMMA nanoparticles showed enhanced solubility and sustained release profiles compared to conventional carriers.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Drug Delivery | Enhanced solubility and sustained release | |

| Cytotoxicity | Low cytotoxicity in mammalian cells |

Applications in Biomedical Fields

The unique properties of PMDS-PMMA make it suitable for various biomedical applications:

- Coatings for Implants : Due to its biocompatibility and antimicrobial properties, PMDS-PMMA can be utilized as a coating material for implants to reduce infection rates.

- Drug Delivery Systems : Its ability to encapsulate hydrophobic drugs while maintaining stability makes it an attractive option for targeted drug delivery applications.

- Tissue Engineering : The flexibility and mechanical strength of PMDS-PMMA allow it to be used in scaffolds for tissue engineering, promoting cell adhesion and growth.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(pentamethyldisiloxanyl)propyl methacrylate, and how do they influence experimental design?

- Answer : The compound (CAS 18151-85-4) has a molecular formula of C₁₂H₂₆O₃Si₂, molecular weight 274.50 g/mol, density ~0.9 g/cm³, and boiling point ~266.6°C at 760 mmHg . Its low density and moderate volatility necessitate controlled temperature conditions during synthesis to prevent evaporation. The methacrylate group enables radical polymerization, while the siloxane moiety enhances hydrophobicity, making it suitable for hybrid material fabrication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use explosion-proof ventilation systems and avoid contact with oxidizers. Wear nitrile gloves, safety goggles, and lab coats. Store at 2–8°C in well-ventilated areas, and ground equipment to prevent static buildup . In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is this compound typically purified, and what analytical methods validate its purity?

- Answer : Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is common. Purity is validated using GC-MS (retention time matching) and ¹H/¹³C NMR to confirm structural integrity (e.g., methacrylate protons at δ 5.5–6.1 ppm and siloxane peaks at δ 0.1–0.5 ppm) .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this compound for high-yield copolymerization?

- Answer : Photoinitiated graft polymerization (e.g., using UV light with 2,2-dimethoxy-2-phenylacetophenone) under nitrogen achieves >90% conversion. Adjust monomer-to-initiator ratios (e.g., 100:1) and reaction time (4–6 hrs) to control molecular weight. Post-polymerization, Soxhlet extraction with acetone removes unreacted monomers .

Q. How does this compound enhance the mechanical properties of hybrid scaffolds for bone tissue engineering?

- Answer : When copolymerized with polyhedral oligomeric silsesquioxane (POSS), the siloxane groups improve crosslinking density, increasing Young’s modulus by 40–60% compared to pure methacrylate polymers. Micro-CT and nanoindentation confirm pore uniformity (50–200 µm) and hardness (~0.5 GPa), critical for osteoblast adhesion .

Q. What strategies mitigate hydrolysis instability of this compound in aqueous environments?

- Answer : Incorporate hydrophobic comonomers (e.g., methyl methacrylate) at 20–30% w/w to reduce water absorption. Alternatively, post-synthesis silylation with hexamethyldisilazane stabilizes siloxane bonds, extending material lifetime in physiological conditions by >6 months .

Q. How do conflicting literature reports on the compound’s storage stability inform best practices for long-term storage?

- Answer : While some sources recommend 2–8°C , others specify <5°C . To resolve contradictions, conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic FT-IR analysis. Store in amber vials under argon to prevent moisture ingress and oxidative degradation .

Q. What advanced characterization techniques elucidate the compound’s role in pH-responsive hydrogels?

- Answer : Swelling studies in buffers (pH 3–10) coupled with SEM-EDS map siloxane distribution. DMA reveals a 15–30% increase in storage modulus at pH 7.4 due to hydrophobic aggregation. In situ ATR-FTIR tracks methacrylate conversion kinetics during copolymerization .

Propiedades

IUPAC Name |

3-[dimethyl(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBTXZPDTSKZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066322 | |

| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-85-4 | |

| Record name | (3-Methacryloxypropyl)pentamethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018151854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pentamethyldisiloxanyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.